![molecular formula C18H27N3O4 B2425472 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-32-9](/img/structure/B2425472.png)
1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as IPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl urea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, a type of inflammatory mediator. 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a signaling pathway that is involved in various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects
1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In vitro studies have shown that 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, by inhibiting the activity of specific enzymes and signaling pathways. 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells by activating specific signaling pathways. In addition, 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea for lab experiments is its high potency and specificity, which allows for the precise modulation of specific cellular processes. 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is its poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One direction is to investigate the potential therapeutic applications of 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in other fields of medicine, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and specific analogs of 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea that can be used in a wider range of experiments. Finally, the mechanism of action of 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea needs to be further elucidated to fully understand its effects on cellular processes and to identify potential off-target effects.
Synthesis Methods
The synthesis of 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves the reaction of 1-(4-methoxyphenyl)-3-(pyrrolidin-3-yl)urea with 3-isopropoxypropyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps. The yield of 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Scientific Research Applications
1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Several studies have shown that 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways. 1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-propan-2-yloxypropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-13(2)25-10-4-9-19-18(23)20-14-11-17(22)21(12-14)15-5-7-16(24-3)8-6-15/h5-8,13-14H,4,9-12H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILGKQJRVRVUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isopropoxypropyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea |
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